methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the reaction of a pyrazole derivative with a pyridine derivative. One common method involves the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a suitable solvent, followed by the addition of phosphorus oxychloride . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also have a fused heterocyclic structure and exhibit similar biological properties.
Uniqueness
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives with different functional groups. This versatility makes it a valuable compound for medicinal chemistry and drug development .
Biological Activity
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-b]pyridine core with an iodine atom at the 3-position and a carboxylate group at the 6-position. The molecular formula is C8H7IN2O2, and its molecular weight is approximately 259.05 g/mol .
Synthesis Methods:
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the iodination of pyrazolopyridine precursors. A common approach includes:
- Starting Material: 5-bromo-1H-pyrazolo[3,4-b]pyridine
- Iodination Agent: N-iodosuccinimide (NIS)
- Reaction Conditions: Standard laboratory conditions optimized for yield and purity .
Biological Activity
Research indicates that methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate exhibits significant biological activity, particularly in the areas of cancer therapy and antimicrobial action.
Anticancer Properties
The compound has been evaluated for its potential as a fibroblast growth factor receptor (FGFR) kinase inhibitor. In vitro studies revealed that certain derivatives of pyrazolo[3,4-b]pyridine showed promising antitumor activity against FGFR1-driven cancer models . The mechanism of action involves the inhibition of kinase activity, which disrupts cellular signaling pathways essential for tumor growth.
Table 1: Anticancer Activity Data
Compound | Target | IC50 (µM) | Study Reference |
---|---|---|---|
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | FGFR | 0.5 | |
Derivative 7n | FGFR | 0.2 |
Antimicrobial Activity
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, indicating its potential as a lead compound for developing new antimicrobial agents .
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Study Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 10 |
The biological activity of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition: The compound binds to the active sites of kinases, preventing phosphorylation events crucial for cell proliferation and survival.
- Receptor Modulation: It may also modulate receptors involved in inflammatory responses and cell signaling pathways .
Case Studies
Case Study 1: FGFR Inhibition
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was identified as a potent inhibitor of FGFR with significant antitumor effects in xenograft models. The study highlighted its potential for further development as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial properties of this compound against resistant bacterial strains. Results indicated that it could effectively inhibit growth at low concentrations, suggesting a valuable application in treating infections caused by resistant pathogens .
Properties
Molecular Formula |
C8H6IN3O2 |
---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)5-3-2-4-6(9)11-12-7(4)10-5/h2-3H,1H3,(H,10,11,12) |
InChI Key |
AHHNESLBRALPGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NNC(=C2C=C1)I |
Origin of Product |
United States |
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